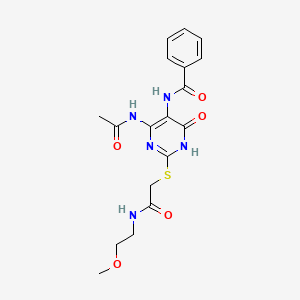![molecular formula C15H14N2O2S B2874618 5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 449151-98-8](/img/structure/B2874618.png)
5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4-ones . Thieno[2,3-d]pyrimidin-4-ones have been found to have significant antimycobacterial activity against Mycobacterium tuberculosis .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4-ones can be synthesized from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment . Another method involves the Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-ones is complex and can be analyzed using X-ray diffraction . The structure of these compounds can also be influenced by the presence of alkynes bearing electron-withdrawing substituents .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-ones can undergo transformations in the presence of activated alkynes . These compounds can also be used as intermediates in the synthesis of GABA B receptor modulators .Scientific Research Applications
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones: have been synthesized and evaluated for their potential as antitubercular agents. Some compounds in this class have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , with minimal cytotoxicity against four cell lines . This suggests their potential for development into drugs that can combat tuberculosis.
EGFR Kinase Inhibitors
Derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have been designed as inhibitors of the epidermal growth factor receptor (EGFR) kinase. EGFR is a critical target in cancer therapy, and these compounds have shown promise in inhibiting this receptor, which could lead to potential treatments for various cancers .
Antimalarial Agents
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has been identified as a potential model for the development of antimalarial agents. In silico ADME profiling and physiochemical properties predict drug-like properties with very low toxic effects, making them suitable candidates for further development into antimalarial drugs .
Antimycobacterial Activity
Apart from their potential as antitubercular agents, thieno[2,3-d]pyrimidin-4(3H)-ones have also been studied for their broader antimycobacterial activity. This includes activity against various strains of mycobacteria, which are responsible for diseases like leprosy and Buruli ulcer .
Non-Cytotoxic Chemotherapeutic Agents
The non-cytotoxic nature of these compounds makes them excellent candidates for chemotherapeutic agents. Their ability to target specific pathogens without harming host cells is crucial for reducing the side effects commonly associated with chemotherapy .
Drug Discovery and Design
The structural complexity and versatility of thieno[2,3-d]pyrimidin-4(3H)-ones make them valuable scaffolds in drug discovery and design. Their potential to bind various biological targets allows for the exploration of new therapeutic areas and the development of novel drugs with unique mechanisms of action .
Mechanism of Action
Target of Action
The primary targets of 5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria, including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It is known to exhibit significant antimycobacterial activity . The compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the bacteria .
Biochemical Pathways
Given its antimycobacterial activity, it is likely that it interferes with essential metabolic pathways in the mycobacteria .
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it is able to reach its targets effectively
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria growth and proliferation . This leads to a decrease in the bacterial population, thereby helping to control the spread of tuberculosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can affect the compound’s stability and efficacy
Future Directions
properties
IUPAC Name |
5-(4-propoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-7-19-11-5-3-10(4-6-11)12-8-20-15-13(12)14(18)16-9-17-15/h3-6,8-9H,2,7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJKYLMMULESOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323471 | |
| Record name | 5-(4-propoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
449151-98-8 | |
| Record name | 5-(4-propoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



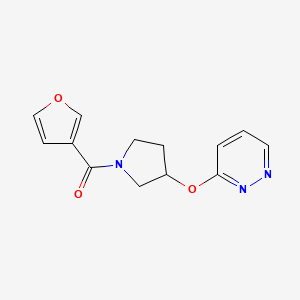
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-methyl-1H-indole-3-carboxylate](/img/structure/B2874539.png)
![N-(3,4-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2874540.png)
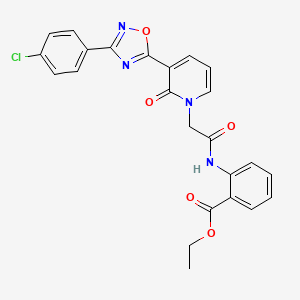
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2874543.png)
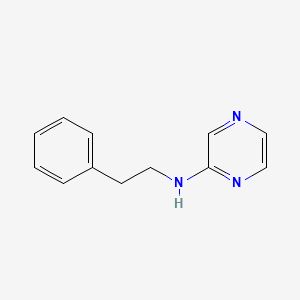
![3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2874546.png)
![2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2874547.png)
![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)
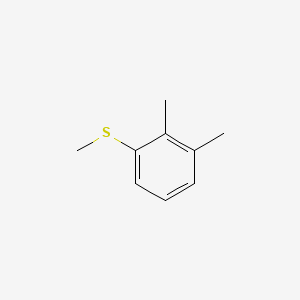
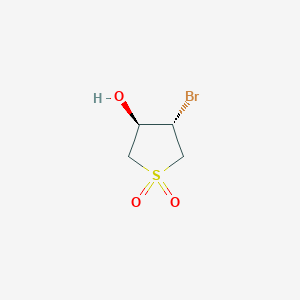
![2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2874553.png)

